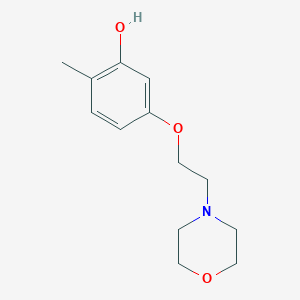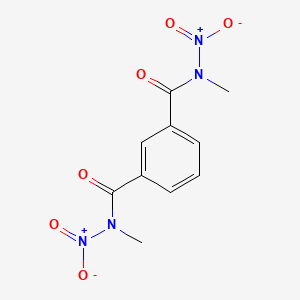
4-(2-Cyano-2-nitroethenyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Cyano-2-nitroethenyl)benzonitrile is a chemical compound with the molecular formula C10H5N3O2 It is characterized by the presence of both cyano and nitro functional groups attached to an ethylene bridge, which is further connected to a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyano-2-nitroethenyl)benzonitrile typically involves the reaction of 4-formylbenzonitrile with nitromethane in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by the addition of a cyano group. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Cyano-2-nitroethenyl)benzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol as solvent, room temperature to 50°C.
Substitution: Sodium methoxide, methanol as solvent, room temperature.
Oxidation: Potassium permanganate, acetone as solvent, room temperature.
Major Products Formed
Reduction: 4-(2-Amino-2-nitroethenyl)benzonitrile
Substitution: Various cyano-substituted derivatives
Oxidation: Oxidized nitro derivatives
Applications De Recherche Scientifique
4-(2-Cyano-2-nitroethenyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Cyano-2-nitroethenyl)benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The cyano group can participate in nucleophilic addition reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: A simpler compound with a single cyano group attached to a benzene ring.
4-Nitrobenzonitrile: Contains a nitro group and a cyano group attached to a benzene ring, but lacks the ethylene bridge.
2-Cyano-4-nitroaniline: Contains both cyano and nitro groups, but with an amino group instead of an ethylene bridge.
Propriétés
Numéro CAS |
917839-31-7 |
|---|---|
Formule moléculaire |
C10H5N3O2 |
Poids moléculaire |
199.17 g/mol |
Nom IUPAC |
4-(2-cyano-2-nitroethenyl)benzonitrile |
InChI |
InChI=1S/C10H5N3O2/c11-6-9-3-1-8(2-4-9)5-10(7-12)13(14)15/h1-5H |
Clé InChI |
VVYDMEYVVOFXFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=C(C#N)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[(2,5-Dihydroxy-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diol)](/img/structure/B14197075.png)
![4-{5-[2-(4-Methoxyphenyl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14197086.png)
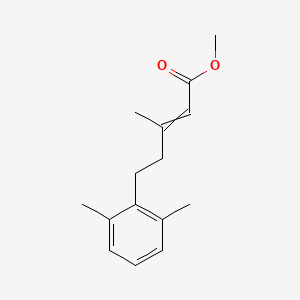
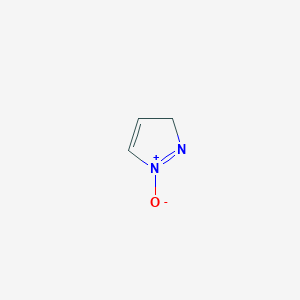


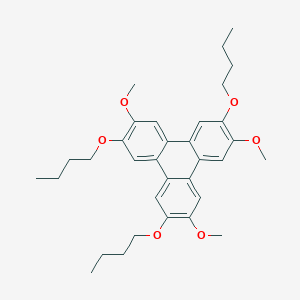

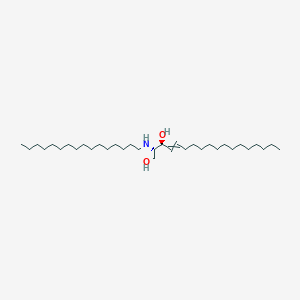
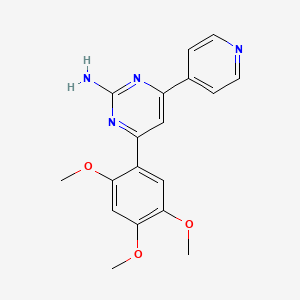
![6-(4-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197146.png)
